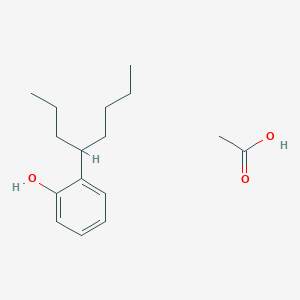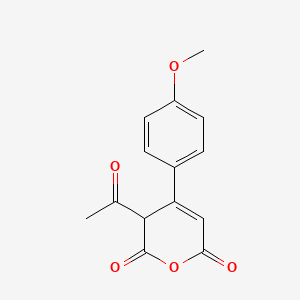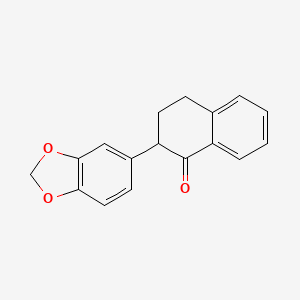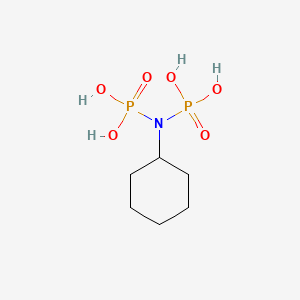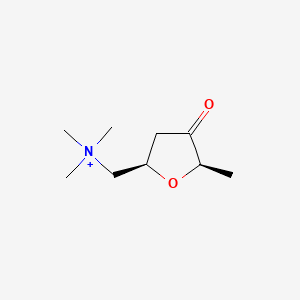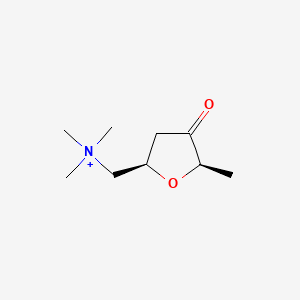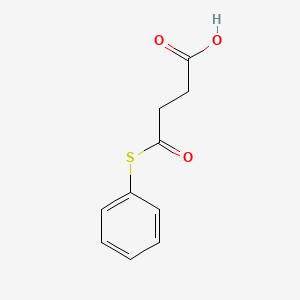
4-Oxo-4-(phenylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(phenylsulfanyl)butanoic acid is an organic compound with the molecular formula C10H10O3S. It is characterized by the presence of a phenylsulfanyl group attached to a butanoic acid backbone, with a ketone functional group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(phenylsulfanyl)butanoic acid typically involves the reaction of phenylthiol with a suitable butanoic acid derivative. One common method is the reaction of phenylthiol with 4-oxobutanoic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4-hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-4-(phenylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(phenylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The ketone group may also play a role in its mechanism of action by participating in redox reactions or forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
4-Oxo-4-(phenylamino)butanoic acid: Contains an amino group instead of a sulfanyl group, leading to different reactivity and biological activity.
4-Oxo-4-(4-phenylphenyl)butanoic acid: Has a biphenyl group, which affects its steric and electronic properties.
Uniqueness
4-Oxo-4-(phenylsulfanyl)butanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Propiedades
Número CAS |
65952-94-5 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
4-oxo-4-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H10O3S/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clave InChI |
ZBCUSDIMOSXUMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



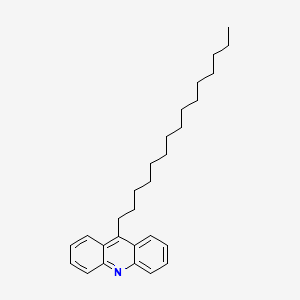

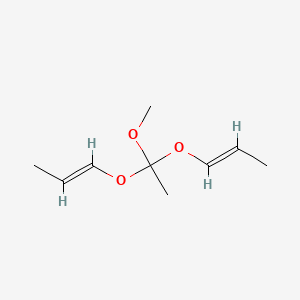
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)


